![molecular formula C14H13ClF3N3 B6460890 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline CAS No. 2548982-92-7](/img/structure/B6460890.png)
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline
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Overview
Description
“6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of similar compounds often involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of “6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline” is not available in the retrieved data.Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure with your compound, are a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethyl groups are found in many FDA-approved drugs . They are thought to enhance the biological activities and physical properties of compounds . For instance, Sorafenib, an FDA-approved drug for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .
Veterinary Applications
Several trifluoromethyl derivatives are also used in the veterinary industry . Five pharmaceutical and two veterinary products containing the trifluoromethyl moiety have been granted market approval .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .
Development of Functional Materials
Fluorine-containing compounds have found applications in the development of functional materials . The unique physicochemical properties of the fluorine atom contribute to the unique characteristics of these materials .
Cancer Research
Quinoxaline derivatives have shown in vitro cytotoxicity in MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer cell line) and SF-268 (CNS cancer cell line) . This suggests potential applications in cancer research and treatment.
Future Directions
Mechanism of Action
Target of Action
Quinoxaline derivatives have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Quinoxaline derivatives are known to interact with their targets and induce changes that can affect cellular processes
Biochemical Pathways
Given that quinoxaline derivatives can inhibit c-met kinase , it’s possible that this compound could affect pathways related to cellular growth and survival.
Result of Action
Quinoxaline derivatives have been found to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines .
properties
IUPAC Name |
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-10-1-2-11-12(7-10)19-8-13(20-11)21-5-3-9(4-6-21)14(16,17)18/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHEWIVQQJGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CN=C3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline |
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